molecular formula C22H22FN3O3S B2789580 1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034418-56-7

1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2789580
CAS No.: 2034418-56-7
M. Wt: 427.49
InChI Key: JWZDOCPYLZYMSU-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. It contains a piperidine ring, a thioacetyl group, a fluorophenyl group, and an imidazolidine-2,4-dione group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of chemical reactions, including protodeboronation .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives have been found to exhibit a wide range of biological activities .

Future Directions

The future research directions could involve further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies .

Properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c23-16-6-8-19(9-7-16)30-15-21(28)24-12-10-17(11-13-24)25-14-20(27)26(22(25)29)18-4-2-1-3-5-18/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZDOCPYLZYMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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